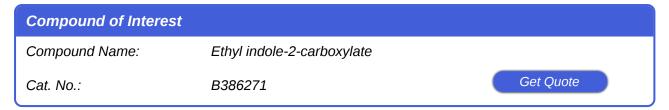


Spectroscopic Profile of Ethyl Indole-2carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl indole-2-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for **ethyl indole-2-carboxylate**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.90 (approx.)	br s	-	NH
7.66	d	8.0	Ar-H4
7.43	d	8.3	Ar-H7
7.23	s	-	Ar-H3
7.18	ddd	8.3, 7.1, 1.2	Ar-H6
7.04	ddd	8.0, 7.1, 1.0	Ar-H5
4.41	q	7.1	-O-CH₂-CH₃
1.42	t	7.1	-O-CH₂-CH₃

Solvent: CDCl₃. Instrument: 400 MHz.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.2	C=O
136.7	Ar-C7a
127.8	Ar-C2
126.5	Ar-C3a
124.7	Ar-C6
122.1	Ar-C4
120.7	Ar-C5
111.7	Ar-C7
108.0	Ar-C3
61.5	-O-CH ₂ -CH ₃
14.5	-O-CH ₂ -CH ₃



Solvent: CDCl3.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3300 (broad)	N-H stretch
2980, 2930	C-H stretch (aliphatic)
1690	C=O stretch (ester)
1540, 1460, 1440	C=C stretch (aromatic)
1240, 1020	C-O stretch (ester)
750	C-H bend (ortho-disubstituted)

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
189	100	[M] ⁺ (Molecular ion)
160	45	[M - C ₂ H ₅] ⁺
144	95	[M - OC ₂ H ₅]+
116	60	[M - COOC₂H₅]+
89	40	[C7H5]+

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of ethyl indole-2-carboxylate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 8 to 16 scans are typically co-added.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for a 400 MHz ¹H spectrometer. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A few milligrams of ethyl indole-2-carboxylate are
 finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
 an agate mortar and pestle. The mixture is then compressed in a pellet-press under high
 pressure to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) in a technique known as Electron Ionization (EI). This process

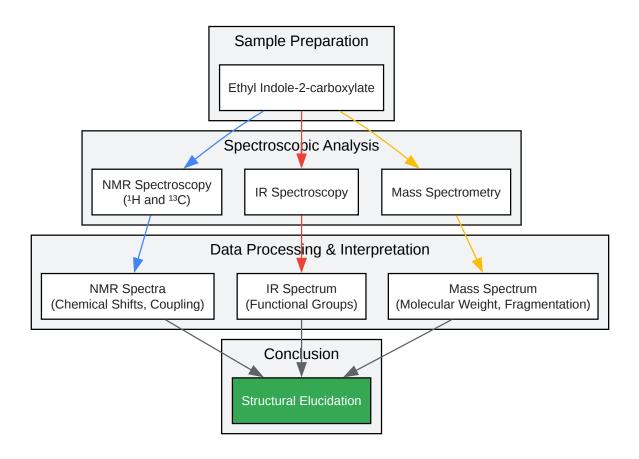


causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

 Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **ethyl indole-2-carboxylate**.



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Caption: General workflow for spectroscopic analysis.



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